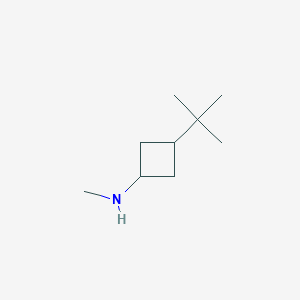

3-tert-butyl-N-methylcyclobutan-1-amine

Description

Evolution of Cyclobutane (B1203170) Ring Systems in Synthetic Methodologies

Historically, the synthesis of cyclobutane derivatives was often challenging due to the inherent ring strain of the four-membered ring. However, modern synthetic methods have made these structures more accessible. Key approaches to the cyclobutane core include:

[2+2] Cycloadditions: Photochemical or transition-metal-catalyzed [2+2] cycloadditions of alkenes are a powerful tool for constructing the cyclobutane ring.

Ring Expansions: The expansion of smaller rings, such as cyclopropanes, can also yield cyclobutane structures.

Intramolecular Cyclizations: The cyclization of appropriately functionalized linear precursors provides another route to these four-membered rings.

These advancements have shifted cyclobutanes from being mere chemical curiosities to valuable building blocks in complex molecule synthesis.

Significance of Amine Functionalities within Constrained Carbocyclic Scaffolds

The amine group is a critical functional group in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and catalysts. Placing an amine on a constrained ring system like cyclobutane can have several important consequences:

Vectorial Presentation of Functionality: The rigid cyclobutane framework positions the amine substituent in a well-defined spatial orientation, which can be crucial for molecular recognition and binding to biological targets.

Modulation of Physicochemical Properties: The presence of the cyclobutane can influence the basicity (pKa) of the amine and the lipophilicity of the molecule, properties that are critical in drug design.

Creation of Chiral Centers: Substituted cyclobutane amines are chiral, and the development of stereoselective syntheses allows for the preparation of single enantiomers, which is often a requirement for bioactive molecules.

Overview of Research Trends in Sterically Hindered Cyclobutane Derivatives

A prominent trend in the study of cyclobutane derivatives is the exploration of sterically hindered structures. The introduction of bulky groups, such as a tert-butyl group, can impart unique properties to the molecule. For instance, the tert-butyl group can:

Influence Conformation: It can lock the cyclobutane ring into a specific puckered conformation.

Provide Metabolic Stability: In medicinal chemistry, bulky groups can shield nearby functional groups from metabolic enzymes, increasing the half-life of a drug.

Direct Chemical Reactivity: The steric bulk can direct incoming reagents to attack a less hindered face of the molecule, leading to high stereoselectivity in reactions.

Research in this area often focuses on the synthesis of these complex structures and the evaluation of their properties for various applications.

Defining the Research Scope for 3-tert-butyl-N-methylcyclobutan-1-amine within Advanced Chemical Sciences

The compound This compound (CAS 1513707-54-4) and its hydrochloride salt (CAS 1955539-89-5) represent a specific embodiment of the principles discussed above. It features a cyclobutane ring substituted with a sterically demanding tert-butyl group and a secondary methylamine (B109427). While detailed published research on this specific molecule is not widely available in the public domain, its structure suggests several areas of potential scientific interest:

As a Synthetic Building Block: It could serve as a precursor for the synthesis of more complex molecules, where the sterically hindered amine and the cyclobutane core are desired motifs.

In Medicinal Chemistry: Given the prevalence of cyclobutane rings and secondary amines in drug candidates, this molecule could be explored as a fragment or lead compound in drug discovery programs.

In Materials Science: Amines can be used in the formation of polymers and other materials. The specific stereochemistry and steric hindrance of this compound could lead to materials with unique properties.

Due to the limited availability of public research data, a detailed experimental profile of This compound cannot be exhaustively compiled. However, based on the known chemistry of similar compounds, we can infer its likely properties and synthetic pathways.

Interactive Data Table: Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| CAS Number | 1513707-54-4 | 1955539-89-5 orgsyn.org |

| Molecular Formula | C₉H₁₉N | C₉H₂₀ClN orgsyn.org |

| Molecular Weight | 141.26 g/mol | 177.71 g/mol orgsyn.org |

| SMILES | CNC1CC(C(C)(C)C)C1 | CNC1CC(C(C)(C)C)C1.[H]Cl orgsyn.org |

Properties

IUPAC Name |

3-tert-butyl-N-methylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,3)7-5-8(6-7)10-4/h7-8,10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPFLLDEOOKPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tert Butyl N Methylcyclobutan 1 Amine and Analogues

Historical Context of Cyclobutane (B1203170) Synthesis Approaches

The construction of the cyclobutane framework has been approached through several classical and modern synthetic strategies. Historically, the difficulty of forming the strained four-membered ring led to the development of specialized methods that could overcome the energetic barriers. These methods generally fall into three major categories: cycloaddition reactions, cyclization of acyclic precursors, and ring manipulation (contraction or expansion) of other cyclic systems. acs.org

Photochemical [2+2] cycloaddition is a powerful and frequently utilized method for synthesizing cyclobutane rings. nih.gov This approach involves the irradiation of one or two alkene components with UV light, leading to the formation of a cyclobutane through the coupling of the C=C double bonds. wikipedia.org The first described [2+2] photocycloaddition was the dimerization of thymoquinone (B1682898) in sunlight, reported in 1877. researchgate.net

These reactions can be performed as intermolecular dimerizations of identical olefins or as heterodimerizations between two different alkenes. researchgate.netchemrxiv.org A significant advantage of photocycloaddition is its ability to access complex and strained polycyclic systems that are difficult to obtain through other means. nih.gov The reaction often proceeds via the excitation of an alkene to its triplet state, which then adds to a ground-state alkene to form a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring. organic-chemistry.org Common sensitizers like acetone (B3395972) or benzophenone (B1666685) are often used to facilitate the formation of the necessary triplet state. organic-chemistry.org

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, encompassing a range of reactions where two unsaturated molecules combine to form a four-membered ring. acs.org These reactions can be broadly categorized by their activation method: thermal, photochemical, and metal-catalyzed.

Thermal [2+2] Cycloadditions: According to orbital symmetry rules, the thermal cycloaddition of two simple alkenes is a "forbidden" process and generally does not occur. However, these reactions become feasible for specific classes of molecules, such as ketenes. The reaction of a ketene (B1206846) with an alkene is a concerted, symmetry-allowed process that provides reliable access to cyclobutanones. libretexts.org

Photochemical [2+2] Cycloadditions: As discussed previously, this is the most important method for cyclobutane synthesis. nih.gov The reaction's success, particularly in intermolecular cases, often depends on the electronic properties of the participating olefins. chemrxiv.org For instance, reactions between electron-rich and electron-deficient alkenes are often more efficient. organic-chemistry.org The regioselectivity (the orientation of the reactants to each other) and stereoselectivity are critical aspects, with the product distribution often influenced by steric and electronic factors of the substituents on the alkenes. chemrxiv.orgyoutube.com

Transition Metal-Catalyzed [2+2] Cycloadditions: Various transition metals, including rhodium, can catalyze [2+2] cycloadditions, often providing access to cyclobutenes from alkynes and alkenes with high yields and complete regioselectivity. organic-chemistry.org These methods offer an alternative to photochemical conditions and can expand the scope of accessible cyclobutane structures.

Table 1: Overview of [2+2] Cycloaddition Methodologies

| Method | Typical Substrates | Activation | Key Mechanistic Feature |

| Photochemical Cycloaddition | Alkenes, Enones | UV Light (with or without sensitizer) | Formation of a 1,4-diradical or exciplex intermediate. organic-chemistry.org |

| Thermal Cycloaddition | Ketenes + Alkenes | Heat | Concerted [π2s + π2a] orbital overlap. libretexts.org |

| Metal-Catalyzed Cycloaddition | Alkynes + Alkenes | Transition Metal (e.g., Rh, In) | Formation of metallacyclopentene intermediate. organic-chemistry.org |

Besides building the ring from acyclic precursors or through cycloadditions, cyclobutanes can be synthesized by modifying existing rings.

Ring Expansion: This strategy involves the enlargement of a three-membered ring (cyclopropane) to a four-membered ring. capes.gov.br For example, the rearrangement of cyclopropylcarbinols can lead to the formation of cyclobutanones. capes.gov.br Rhodium-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones is another method that provides straightforward access to monosubstituted cyclobutenes. organic-chemistry.org

Ring Contraction: Conversely, a larger ring can be contracted to form a cyclobutane. Recently, a photo-induced, radical-mediated ring contraction of five-membered ring alkenyl boronate complexes has been developed to produce cyclobutyl boronic esters. nih.gov Another novel method involves the stereoselective contraction of substituted pyrrolidines (five-membered nitrogen heterocycles) into functionalized cyclobutanes. orgsyn.org These methods are particularly useful for creating highly substituted or challenging cyclobutane structures. nih.govorgsyn.org

Table 2: Comparison of Ring Modification Strategies for Cyclobutane Synthesis

| Strategy | Starting Ring Size | Product Ring Size | Example Transformation | Reference |

| Ring Expansion | 3 (Cyclopropane) | 4 (Cyclobutane) | Rearrangement of cyclopropylcarbinols | capes.gov.br |

| Ring Contraction | 5 (Cyclopentane/Pyrrolidine) | 4 (Cyclobutane) | Photochemical contraction of alkenyl boronates | nih.gov |

Direct Synthesis Routes to 3-tert-butyl-N-methylcyclobutan-1-amine

The key intermediate for the synthesis is 3-tert-butylcyclobutanone (B3004272) . The most direct method to form this core would likely be a [2+2] cycloaddition.

Proposed Route: A thermal [2+2] cycloaddition between a ketene and a tert-butyl substituted alkene would be a primary strategy. Specifically, the reaction of dichloroketene (B1203229) (generated in situ from trichloroacetyl chloride and activated zinc) with 3,3-dimethyl-1-butene (B1661986) (also known as neo-hexene) would yield a dichlorinated cyclobutanone (B123998) intermediate. Subsequent reductive dechlorination would provide the desired 3-tert-butylcyclobutanone.

An alternative final step would be the reductive amination of the 3-tert-butylcyclobutanone intermediate. This is a powerful and widely used method for forming C-N bonds. harvard.eduorganic-chemistry.org The reaction involves the condensation of the ketone with methylamine (B109427) to form an intermediate imine (or iminium ion), which is then reduced in the same pot to the final amine. harvard.edu Reagents like sodium triacetoxyborohydride (B8407120) (STAB) are highly effective for this transformation as they are selective for the iminium ion over the ketone and work under mild conditions. nih.govharvard.edu

Table 3: Plausible Synthetic Scheme for this compound

| Step | Reaction Type | Proposed Precursors | Intermediate/Product |

| 1 | [2+2] Cycloaddition | Dichloroketene + 3,3-Dimethyl-1-butene | 2,2-dichloro-3-tert-butylcyclobutanone |

| 2 | Reductive Dehalogenation | 2,2-dichloro-3-tert-butylcyclobutanone + Zinc dust | 3-tert-butylcyclobutanone |

| 3 | Reductive Amination | 3-tert-butylcyclobutanone + Methylamine | This compound |

The successful synthesis of the target molecule hinges on the correct placement of the bulky tert-butyl group at the C-3 position relative to the eventual amine functionality. In the proposed [2+2] cycloaddition, the regioselectivity is a critical factor.

The addition of a ketene to an unsymmetrical alkene can potentially lead to two different regioisomers. The outcome is governed by a combination of steric and electronic factors. youtube.com In the reaction between a ketene and a vinyl alkene like 3,3-dimethyl-1-butene, the bulky tert-butyl group exerts significant steric hindrance. This steric pressure generally directs the attacking ketene to bond in a way that minimizes repulsion. nih.gov Theoretical and experimental studies on related systems show that cycloadditions involving sterically demanding substituents often favor the formation of the regioisomer where the bulky group is distal to the point of initial bond formation, which would lead to the desired 3-substituted pattern in the cyclobutanone product. youtube.comnih.gov Careful selection of reaction conditions and reactants is crucial to ensure high regioselectivity and avoid the formation of unwanted isomers.

Amine Installation and N-Methylation Strategies

Reductive Amination Protocols for N-Methylcyclobutanamine

Reductive amination is a highly effective and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the most direct approach involves the reaction of 3-tert-butylcyclobutan-1-one with methylamine in the presence of a suitable reducing agent. The reaction proceeds through the in situ formation of an intermediate imine or enamine, which is then reduced to the desired secondary amine. wikipedia.org

Several reducing agents are commonly employed for this transformation, each with its own advantages. Sodium cyanoborohydride (NaBH3CN) is a mild and selective reducing agent that is effective at a slightly acidic pH, which is often optimal for imine formation. wikipedia.orgmasterorganicchemistry.com An alternative and often preferred reagent is sodium triacetoxyborohydride (NaBH(OAc)3), which is also mild and highly effective for reductive aminations, and avoids the use of cyanide-based reagents. harvard.edu

The general scheme for the reductive amination of 3-tert-butylcyclobutan-1-one is depicted below:

Scheme 1: Reductive Amination of 3-tert-butylcyclobutan-1-one O NHCH3 || | / \ + CH3NH2 + [Reducing Agent] --> / | | | | \ / \ / C(CH3)3 C(CH3)3

NH2 N(CH3)2 | | / \ + HCHO (excess) + HCOOH (excess) --> / | | | | \ / \ / C(CH3)3 C(CH3)3

Stereoselective Synthesis of this compound

Resolution Techniques for Enantiomeric Purity Assessment

The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. For chiral amines like this compound, which possess a stereogenic center, the separation of racemates into pure enantiomers is a critical step. The assessment of enantiomeric purity relies on effective resolution techniques, among which enzymatic kinetic resolution (EKR) and diastereomeric crystallization are prominent.

Enzymatic Kinetic Resolution (EKR): This technique leverages the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. Lipases are frequently employed for the resolution of chiral amines and alcohols. nih.govgoogle.com In a typical EKR process for a racemic amine, an enzyme like Candida antarctica lipase (B570770) B (CAL-B) selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. google.commdpi.com This enzymatic transesterification results in a mixture of an acylated amine (amide) and the unreacted amine enantiomer, which can then be separated by standard chromatographic methods. The efficiency of EKR is often high, with some processes reporting excellent enantioselectivity (E > 200). nih.govmdpi.com The choice of acyl donor and solvent can significantly impact the reaction's success. google.com

Diastereomeric Crystallization: This classical resolution method involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. The separated diastereomers are then treated to regenerate the individual enantiomers of the amine. While effective, this method can be limited by a theoretical maximum yield of 50% for the desired enantiomer from the racemate. whiterose.ac.uk To overcome this limitation, processes that couple resolution with the in-situ racemization of the undesired enantiomer are being developed, creating a dynamic kinetic resolution scenario. whiterose.ac.uk

The table below summarizes key aspects of these resolution techniques.

| Technique | Principle | Advantages | Considerations | Typical Reagents/Catalysts |

| Enzymatic Kinetic Resolution (EKR) | Enantioselective enzymatic reaction (e.g., acylation) on one enantiomer of a racemic mixture. nih.gov | High enantioselectivity, mild reaction conditions. mdpi.com | Requires screening for a suitable enzyme and reaction conditions; separation of product from unreacted starting material is necessary. | Lipases (Candida antarctica lipase B), acyl donors (e.g., alkyl esters). google.commdpi.com |

| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. whiterose.ac.uk | Well-established, scalable technique. | Maximum theoretical yield of 50% without a recycling/racemization step; requires a suitable and cost-effective resolving agent. | Chiral acids (e.g., tartaric acid derivatives). |

Novel Synthetic Pathways and Future Directions

The demand for structurally complex and stereochemically defined cyclobutane amines in fields like medicinal chemistry drives the development of innovative synthetic methods. nih.govresearchgate.net Future directions are focused on enhancing efficiency, stereocontrol, and sustainability through catalysis, green chemistry, and advanced reactor technologies.

Catalytic Approaches in Cyclobutane Amine Synthesis

Catalysis offers a powerful tool for the stereocontrolled and efficient synthesis of complex cyclobutane structures. rsc.orgacs.org Various catalytic strategies have been successfully applied to construct the strained four-membered ring.

[2+2] Cycloadditions: This is a fundamental method for forming cyclobutane rings. Catalytic variants have significantly expanded its scope and utility.

Photocatalysis: Visible-light photocatalysis, using catalysts like Ru(bipy)₃Cl₂, enables [2+2] enone cycloadditions with excellent diastereoselectivity under mild conditions. organic-chemistry.org This approach avoids the need for high-energy UV radiation.

Acid Catalysis: Organic acids like triflimide (Tf₂NH) have been shown to be highly efficient catalysts for [2+2] cycloaddition reactions between silyl (B83357) enol ethers and acrylates, yielding highly substituted cyclobutanes. acs.org

Organocatalysis: Chiral organocatalysts, such as FIO urea (B33335) derivatives, can induce enantioselective isomerization of alkynes to allenes, which then undergo cycloaddition to form chiral cyclobutanes. youtube.com

Metal-Catalyzed Cross-Coupling and Cyclization:

Rhodium Catalysis: Asymmetric cross-coupling reactions between cyclobutenes and arylboronic acids, initiated by rhodium-catalyzed carbometallation, provide a modular route to complex, chiral cyclobutanes. nih.gov This method has been applied to the synthesis of drug candidates containing the cyclobutane motif. nih.gov

Palladium Catalysis: Palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides can produce a variety of enantioenriched cyclobutene (B1205218) and methylenecyclobutane (B73084) structures. organic-chemistry.org

Copper Catalysis: Copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes is an effective method for synthesizing enantioenriched cyclobutanes. organic-chemistry.org

The following table compares different catalytic approaches for cyclobutane synthesis.

| Catalytic Method | Catalyst Type | Key Transformation | Advantages |

| Visible-Light Photocatalysis | Ruthenium or Iridium complexes researchgate.net | [2+2] Cycloaddition | Mild conditions, high stereoselectivity, uses visible light. organic-chemistry.org |

| Acid Catalysis | Organic Acid (e.g., Tf₂NH) | [2+2] Cycloaddition | High efficiency, low catalyst loading, practical conditions. acs.org |

| Rhodium-Catalyzed Cross-Coupling | Chiral Rhodium complexes | Asymmetric carbometallation of cyclobutenes | High stereoselectivity, modular, applicable to drug synthesis. nih.gov |

| Copper-Catalyzed Hydroalkylation | Chiral Copper-Hydride complexes | Intramolecular cyclization | Good for enantioenriched cyclobutanes and other rings. organic-chemistry.org |

Green Chemistry Principles in the Production of this compound

Incorporating green chemistry principles into the synthesis of this compound is crucial for developing sustainable manufacturing processes. Key strategies include the use of catalysis, renewable resources, and energy-efficient reaction conditions.

The shift from stoichiometric reagents to catalytic systems inherently reduces waste. acs.org For instance, using catalytic amounts of an organic acid is preferable to using stoichiometric Lewis acids, which are common in cycloaddition reactions. acs.org Furthermore, the development of water-tolerant catalysts, such as indium chloride for certain transformations, can reduce the reliance on volatile organic solvents. researchgate.net

Energy efficiency is another core principle. The use of visible-light photocatalysis for [2+2] cycloadditions, as opposed to traditional UV-mediated photochemistry, represents a significant improvement. organic-chemistry.orgthieme-connect.com Similarly, flow chemistry processes can enable reactions at elevated temperatures without the need for cryogenic cooling, which is often required in batch syntheses of reactive intermediates, thus saving energy. rsc.org

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, or continuous-flow synthesis, is a powerful technology for improving the efficiency, safety, and scalability of chemical production. nih.gov In a flow reactor, reagents are pumped through a network of tubes or channels where the reaction occurs. This setup offers superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch reactors. rsc.org

For the synthesis of cyclobutane derivatives, flow chemistry presents several advantages:

Enhanced Safety: Reactions involving hazardous or unstable intermediates, which can be a concern in large-scale batch reactions, can be performed more safely in a flow system where only small amounts of the reactive species are present at any given time. nih.govrsc.org

Improved Efficiency: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be performed under harsh conditions that would be difficult to control in batch. rsc.org This can lead to higher yields and shorter reaction times. rsc.org

Scalability: Scaling up a flow process is often a matter of running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which can be more straightforward than scaling up a batch process. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 Tert Butyl N Methylcyclobutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of chemical shifts, coupling constants, and through-space correlations provides a detailed picture of the molecular structure.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

A predicted ¹H NMR spectrum of 3-tert-butyl-N-methylcyclobutan-1-amine would be expected to show distinct signals for the protons of the tert-butyl group, the N-methyl group, and the cyclobutane (B1203170) ring. The large tert-butyl group would likely exhibit a singlet around 0.9-1.1 ppm due to the nine equivalent protons. The N-methyl group would also appear as a singlet, typically in the range of 2.2-2.6 ppm. The protons on the cyclobutane ring would present a more complex pattern of multiplets due to their diastereotopic nature and spin-spin coupling with each other. The methine proton at the C1 position, attached to the nitrogen, would likely be shifted downfield. The coupling constants (J values) between the cyclobutane protons would be crucial in determining the stereochemistry of the molecule, specifically the cis/trans relationship between the tert-butyl group and the N-methylamino group.

Hypothetical ¹H NMR Data Table for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| tert-butyl (9H) | ~0.9 - 1.1 | Singlet | - |

| N-methyl (3H) | ~2.2 - 2.6 | Singlet | - |

| Cyclobutane CH-N (1H) | Downfield multiplet | Multiplet | J-values dependent on stereochemistry |

| Cyclobutane CH₂ (4H) | Complex multiplets | Multiplets | J-values dependent on stereochemistry |

| Cyclobutane CH-tBu (1H) | Multiplet | Multiplet | J-values dependent on stereochemistry |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The tert-butyl group would show two signals: a quaternary carbon and a signal for the three equivalent methyl carbons. The N-methyl carbon would appear in the aliphatic region. The cyclobutane ring carbons would have distinct chemical shifts depending on their substitution and stereochemistry. The carbon attached to the nitrogen (C1) would be expected to be in the range of 50-60 ppm.

Hypothetical ¹³C NMR Data Table for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| tert-butyl (quaternary C) | ~30 - 35 |

| tert-butyl (CH₃) | ~25 - 30 |

| N-methyl | ~30 - 40 |

| Cyclobutane C1 (C-N) | ~50 - 60 |

| Cyclobutane C2/C4 | Dependent on stereochemistry |

| Cyclobutane C3 (C-tBu) | Dependent on stereochemistry |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the cyclobutane ring, helping to trace the connectivity of the ring protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the cyclobutane CH and CH₂ signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be critical for confirming the attachment of the tert-butyl and N-methyl groups to the cyclobutane ring. For instance, correlations between the tert-butyl protons and the C3 and adjacent carbons of the cyclobutane ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is vital for determining the stereochemistry (cis/trans isomerism) of the substituents on the cyclobutane ring.

Advanced NMR for Conformational Insights (e.g., Variable Temperature NMR)

The cyclobutane ring is not planar and can undergo ring-puckering. Variable-temperature (VT) NMR studies could provide insights into the conformational dynamics of the ring and the rotational barriers of the substituents. Changes in the NMR spectra at different temperatures could indicate the presence of different conformers in equilibrium.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

HRMS would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its molecular formula, C₁₀H₂₁N.

Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 156.1747 | To be determined |

The fragmentation of this compound in the mass spectrometer would likely involve characteristic cleavage patterns for amines and substituted cycloalkanes. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the loss of a methyl radical or a larger fragment from the cyclobutane ring. The tert-butyl group is also prone to fragmentation, often resulting in a stable tert-butyl cation. Analysis of these fragment ions would provide further confirmation of the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, collision-induced dissociation (CID) of the protonated molecular ion [M+H]⁺ would be expected to yield a series of characteristic fragment ions, providing insight into the molecule's connectivity. The fragmentation process is often charge-directed, with bond cleavages initiated by the location of the proton, typically on the nitrogen atom in an amine. gre.ac.uk

The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation mechanisms for this compound would include alpha-cleavage, loss of the tert-butyl group, and ring cleavage of the cyclobutane moiety.

Alpha-Cleavage: This is a common fragmentation pathway for amines. libretexts.org It involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, two primary alpha-cleavages are possible:

Cleavage of the C-N bond to the methyl group, resulting in the loss of a methyl radical (•CH₃).

Cleavage of the bond between the cyclobutane ring and the nitrogen atom. This is often the most favorable pathway, leading to the formation of a stable iminium ion.

Loss of the Tert-butyl Group: The bulky tert-butyl group is prone to elimination. A common pathway involves the loss of a neutral isobutene molecule (C₄H₈) via a rearrangement process, or the loss of a tert-butyl radical (•C(CH₃)₃). The fragmentation of tert-butylbenzenes and tert-butylnaphthalenes often proceeds via the exclusive loss of a methyl radical from the tert-butyl group to form a stable tertiary cation. researchgate.net A similar initial loss of a methyl radical from the protonated this compound is a highly probable event.

Cyclobutane Ring Fragmentation: The strained cyclobutane ring can undergo cleavage to produce smaller, more stable fragments. This typically occurs via the loss of neutral molecules like ethene (C₂H₄) or propene (C₃H₆), depending on the rearrangement pathway.

A summary of predicted major fragmentation pathways is presented below.

Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 142.16 | 126.13 | •CH₃ | Loss of a methyl radical from the N-methyl group (alpha-cleavage). |

| 142.16 | 85.10 | C₄H₉• | Cleavage of the bond between the cyclobutane ring and the tert-butyl group. |

| 142.16 | 57.07 | C₅H₁₀N• | Loss of the tert-butyl radical. |

| 142.16 | 72.08 | C₅H₁₀ | Ring opening followed by cleavage, loss of a stable alkene. |

| 142.16 | 44.05 | C₇H₁₄ | Cleavage of the C-N bond and cyclobutane ring, forming [CH₃NH₂]⁺. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by probing their vibrational modes. ifo.lviv.ua

Characteristic Vibrational Modes of Cyclobutane and Amine Groups

The spectrum of this compound would be dominated by the characteristic vibrations of its constituent parts: the cyclobutane ring, the secondary amine, and the tert-butyl group.

Cyclobutane Ring: The cyclobutane ring is not planar and exhibits characteristic ring puckering and deformation vibrations. docbrown.info These complex vibrations appear in the fingerprint region of the IR spectrum (~1500-400 cm⁻¹). Specific CH₂ scissoring (~1450 cm⁻¹), wagging, and twisting modes are also characteristic. docbrown.infodtic.mil A key C₄ ring deformation absorption is expected around 900 cm⁻¹. docbrown.info

Secondary Amine Group: Secondary amines show a single, relatively sharp N-H stretching absorption in the region of 3300-3500 cm⁻¹. msu.eduspectroscopyonline.com This distinguishes them from primary amines, which show two bands (symmetric and asymmetric stretches). A weak N-H bending vibration may be observed around 1500-1600 cm⁻¹. msu.edu A broad N-H wagging absorption can sometimes be seen in liquid samples between 650 and 900 cm⁻¹. msu.edu

Tert-butyl Group: The tert-butyl group gives rise to strong C-H stretching bands and characteristic bending vibrations. A "mushroom-like" arrangement of methyl groups results in distinct spectral features. researchgate.net Symmetrical and asymmetrical bending of the CH₃ groups are expected around 1365 cm⁻¹ and 1390 cm⁻¹, respectively.

Analysis of C-H, N-H, and C-N Stretches

A detailed analysis of the high-frequency region of the IR and Raman spectra allows for the precise identification of X-H bonds.

C-H Stretches: The molecule contains sp³ hybridized carbons in the cyclobutane and tert-butyl groups. The C-H stretching vibrations for these groups are expected to appear as strong, sharp bands in the 2850-3000 cm⁻¹ region. msu.edujove.com

N-H Stretch: As a secondary amine, a single N-H stretching band is predicted. This peak is typically found between 3300 and 3500 cm⁻¹. spectroscopyonline.comjove.com Its intensity in the IR spectrum is moderate, and it is generally sharper than the broad O-H stretch of alcohols.

C-N Stretch: The C-N stretching vibration for aliphatic amines is typically found in the 1000-1250 cm⁻¹ range. msu.edu This band is often of medium to weak intensity.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp |

| C-H Stretch | Alkane (sp³) | 2850 - 3000 | Strong |

| N-H Bend | Secondary Amine | 1500 - 1600 | Weak to Medium |

| C-H Bend (CH₂) | Cyclobutane | ~1450 | Medium |

| C-H Bend (CH₃) | tert-Butyl | ~1365 and ~1390 | Medium to Strong |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Medium to Weak |

| C₄ Ring Deformation | Cyclobutane | ~900 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org It can unambiguously establish the connectivity, conformation, and absolute stereochemistry of chiral centers.

Crystal Growth Methodologies for this compound

Obtaining a high-quality single crystal is the most critical and often rate-limiting step in an X-ray diffraction study. nih.govmit.edu For a small organic amine like this compound, several standard methods can be employed to grow crystals suitable for analysis. The goal is to bring a solution of the compound to a state of supersaturation slowly, allowing for the formation of a few large, well-ordered crystals rather than many small ones. mit.edu

Commonly used techniques include:

Slow Evaporation: A solution of the compound is prepared in a suitable solvent in which it is moderately soluble. The container is covered but not sealed tightly, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration until crystals form. rochester.edu

Slow Cooling: A saturated or nearly saturated solution is prepared at an elevated temperature. The solution is then allowed to cool down very slowly to room temperature, or even to sub-ambient temperatures (e.g., in a refrigerator or freezer). mit.edurochester.edu Placing the container in a large, insulated vessel (like a Dewar flask filled with warm water) can help control the cooling rate. mit.edu

Solvent/Vapor Diffusion: This method is particularly effective and involves a binary solvent system. The compound is dissolved in a "good" solvent, and this solution is placed in a vial. This vial is then placed inside a larger, sealed chamber containing a "poor" solvent (an anti-solvent) in which the compound is insoluble. The anti-solvent must be miscible with the good solvent. Over time, the vapor of the anti-solvent diffuses into the solution, reducing the compound's solubility and inducing crystallization. mit.eduyoutube.com

The choice of solvent is crucial and often determined empirically. For amines, solvents like hexane, ethyl acetate, acetonitrile, or mixtures thereof are often successful.

Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. nih.govresearchgate.net

The process involves several key steps:

Data Collection: The crystal is cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage. It is then rotated in the X-ray beam, and the diffraction pattern—the positions and intensities of thousands of reflections—is recorded by a detector, such as a CCD or CMOS sensor. wikipedia.orgnih.gov

Data Reduction: The raw diffraction data are processed to correct for experimental factors like background noise, Lorentz factor, and polarization. The intensities are integrated, and a file containing the Miller indices (h,k,l) and intensity for each reflection is generated.

Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to determine the initial phases. wikipedia.org

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. This iterative procedure adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using metrics like the R-factor. wikipedia.orgresearchgate.net The refined structure provides precise bond lengths, bond angles, and torsional angles, as well as details about the intermolecular interactions (e.g., hydrogen bonding) that define the crystal packing.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without such data, it is not possible to construct the requested data tables.

Intermolecular Interactions in the Crystalline Lattice

Information regarding the specific intermolecular interactions in the crystalline lattice of this compound is also not available. A crystallographic study would be necessary to determine the packing arrangement of the molecules in the solid state. This would reveal the presence of any hydrogen bonds (likely involving the amine hydrogen, if the compound is protonated, or acting as an acceptor), van der Waals forces, and other non-covalent interactions that stabilize the crystal structure. Techniques like Hirshfeld surface analysis could further quantify the contributions of different types of intermolecular contacts.

Without experimental crystal structure data, a discussion of the intermolecular interactions and the creation of a corresponding data table remain speculative.

Conformational Analysis and Dynamic Stereochemistry

Theoretical Frameworks for Cyclobutane (B1203170) Ring Conformations

The cyclobutane ring is inherently strained due to non-ideal bond angles and torsional strain. libretexts.orgfiveable.me Unlike the planar representation often used in two-dimensional drawings, cyclobutane adopts a puckered or "folded" conformation to alleviate some of this strain. utdallas.edudalalinstitute.com

A planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. libretexts.org Furthermore, a planar structure would result in the eclipsing of all hydrogen atoms on adjacent carbon atoms, creating considerable torsional strain. libretexts.orgmasterorganicchemistry.com To mitigate this, the cyclobutane ring puckers, with one carbon atom moving out of the plane of the other three. dalalinstitute.commasterorganicchemistry.com This puckered conformation reduces torsional strain by staggering the substituents, although it slightly increases angle strain, with bond angles around 88°. libretexts.orgnih.gov

The puckered cyclobutane ring is not rigid and can undergo a rapid inversion process where the out-of-plane carbon atom flips through the plane to the opposite side. This process involves a planar transition state. The energy barrier for this ring inversion in unsubstituted cyclobutane is relatively low, estimated to be around 1.8 to 2.0 kcal/mol. acs.org High-level ab initio calculations have provided estimates for the inversion barrier of cyclobutane, with values around 482 cm⁻¹ to 498 cm⁻¹. nih.govnih.gov

The presence of substituents on the cyclobutane ring significantly influences its conformational preferences. acs.orgacs.org Similar to cyclohexane (B81311) systems, bulky substituents on a cyclobutane ring prefer to occupy positions that minimize steric interactions. In the puckered conformation of cyclobutane, substituents can be in either a pseudo-equatorial or a pseudo-axial position. researchgate.net The pseudo-equatorial position is generally more stable for larger groups as it points away from the rest of the ring, reducing steric hindrance. researchgate.net

For a 1,3-disubstituted cyclobutane like 3-tert-butyl-N-methylcyclobutan-1-amine, two diastereomers are possible: cis and trans. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. The conformational equilibrium for each isomer will be dictated by the energetic favorability of placing the bulky tert-butyl group in a pseudo-equatorial position.

Conformational Preferences of the tert-Butyl Group and N-Methylamine

The conformational analysis of this compound is dominated by the steric demands of the large tert-butyl group and the conformational flexibility of the N-methylamine substituent.

The tert-butyl group is exceptionally bulky and exerts a strong conformational locking effect. fiveable.me Due to its size, it overwhelmingly prefers to be in an equatorial (or pseudo-equatorial) position to avoid severe 1,3-diaxial interactions that would occur in an axial position. fiveable.melibretexts.org This preference is so strong that it can distort the ring to accommodate the bulky group. fiveable.me In the case of cis-1,4-di-tert-butylcyclohexane, the steric strain is so significant that the molecule may adopt a twisted boat conformation over the typically more stable chair conformation. upenn.eduupenn.edu

For this compound, the tert-butyl group will strongly favor a pseudo-equatorial orientation in both the cis and trans isomers to minimize steric strain. This preference will likely be the dominant factor in determining the lowest energy conformation of the molecule.

Nitrogen inversion, a process where the lone pair on the nitrogen atom rapidly inverts its configuration, is another dynamic process to consider. In diethyl amine, the barrier to nitrogen inversion was determined to be 1531 cm⁻¹ (18.31 kJ/mol). aip.orgnih.gov This inversion, along with methyl group rotation, adds to the complexity of the dynamic stereochemistry of the N-methylamine substituent.

Experimental Techniques for Conformational Analysis

The conformational properties of cyclic molecules like this compound are investigated using a combination of experimental and computational methods. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR spectroscopy is a powerful tool for studying conformational equilibria and determining the energy barriers of processes like ring inversion and bond rotation. rsc.org By analyzing the changes in the NMR spectrum at different temperatures, the rates of interconversion between different conformers can be measured, providing insight into the energy landscape of the molecule. rsc.org

X-ray Crystallography: This technique provides precise information about the molecular structure in the solid state. nih.gov If a single crystal of a derivative of this compound can be obtained, X-ray diffraction can determine the exact bond lengths, bond angles, and the preferred conformation in the crystalline phase. researchgate.net

Computational Methods: Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, are invaluable for mapping the potential energy surface of a molecule. nih.govnih.gov These methods can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion, providing a detailed picture of the conformational preferences. acs.orgresearchgate.net

The following table summarizes the key energetic considerations in the conformational analysis of substituted cycloalkanes, which are applicable to understanding this compound.

| Parameter | System | Value | Reference |

| Cyclobutane Ring Inversion Barrier | Cyclobutane | 1.8 - 2.0 kcal/mol | acs.org |

| Cyclobutane Ring Inversion Barrier | Cyclobutane | 482 cm⁻¹ | nih.gov |

| Methyl Group Torsional Barrier | Diethyl amine | 1051.74 cm⁻¹ | aip.orgnih.gov |

| Nitrogen Inversion Barrier | Diethyl amine | 1531 cm⁻¹ | aip.orgnih.gov |

Dynamic NMR Spectroscopy

At room temperature, the rate of ring flipping in cyclobutane derivatives is typically fast on the NMR timescale. This rapid interconversion between puckered conformations leads to time-averaged signals in the NMR spectrum. However, at lower temperatures, this process can be slowed down, allowing for the observation of distinct signals for the different conformers.

For this compound, two primary puckered conformations for the cis and trans isomers would be expected. The large steric bulk of the tert-butyl group is anticipated to dominate the conformational preference, strongly favoring a conformation where it occupies a pseudo-equatorial position to minimize steric interactions. utdallas.edupearson.com The smaller N-methylamino group would then occupy either a pseudo-axial or pseudo-equatorial position.

A hypothetical variable-temperature NMR experiment would be expected to show broadening of the signals corresponding to the ring protons and the methyl group on the nitrogen as the temperature is lowered. At the coalescence temperature, a single broad peak would be observed, and at even lower temperatures, separate signals for the axial and equatorial protons of the distinct conformers would become apparent. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring-flipping process could be calculated.

Illustrative Data from Analogous Systems:

| Parameter | Estimated Value for a 1,3-Disubstituted Cyclobutane |

| Coalescence Temperature (Tc) | -50 to -100 °C |

| Free Energy of Activation (ΔG‡) | 8 to 12 kcal/mol |

Note: This data is illustrative and based on typical values for substituted cyclobutanes and related cyclic systems.

Electron Diffraction Studies

Gas-phase electron diffraction is a technique used to determine the geometry of small molecules with high precision. While no specific electron diffraction studies on this compound have been reported, studies on cyclobutane and its simpler derivatives have provided fundamental insights into the ring's structure.

These studies have confirmed that cyclobutane is not planar but exists in a puckered conformation. ic.ac.uk The puckering angle, which is the dihedral angle between the two C1-C2-C3 and C1-C4-C3 planes, is a key parameter determined from these experiments. For unsubstituted cyclobutane, this angle is around 35°.

In a hypothetical electron diffraction study of this compound, it would be expected that the puckering angle would be influenced by the substituents. The presence of the bulky tert-butyl group would likely lead to a more pronounced pucker to alleviate steric strain. The study could also provide precise bond lengths and angles, offering a detailed picture of the molecule's average geometry in the gas phase. It would be anticipated that the C-C bonds adjacent to the tert-butyl group might be slightly elongated due to steric repulsion.

Computational Modeling of Conformational Landscapes

In the absence of extensive experimental data, computational modeling provides a powerful tool for exploring the conformational landscape of molecules like this compound. These methods can predict the relative energies of different conformers and the energy barriers for their interconversion.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics (MM) methods offer a computationally efficient way to calculate the potential energy of a molecule as a function of its geometry. These calculations are based on a force field, which is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions.

For this compound, MM calculations could be used to perform a conformational search to identify all possible low-energy structures. The results would likely confirm that the most stable conformers are those where the bulky tert-butyl group occupies a pseudo-equatorial position. The relative energies of the cis and trans isomers, as well as the different puckered conformations of each, could be estimated.

Molecular dynamics (MD) simulations build upon MM calculations by simulating the movement of atoms over time. nih.govnih.gov An MD simulation of this compound would provide insights into the dynamic behavior of the molecule, including the frequency and pathways of ring flipping. It could also be used to explore the conformational flexibility of the N-methylamino group.

Illustrative MM Energy Data for a 1,3-Disubstituted Cyclobutane:

| Conformer | Relative Energy (kcal/mol) |

| cis-diequatorial | 0.0 |

| cis-diaxial | > 5.0 |

| trans-equatorial-axial | 0.5 - 1.5 |

Note: This data is illustrative and based on general principles of conformational analysis for substituted cyclobutanes. libretexts.orglumenlearning.com

Quantum Chemical Calculations for Energy Minima and Transition States

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a more accurate description of the electronic structure and energetics of molecules compared to MM methods. These methods can be used to optimize the geometries of energy minima (stable conformers) and transition states for conformational interconversions. rsc.orgrsc.org

For this compound, quantum chemical calculations would be invaluable for obtaining precise information about the relative energies of the different conformers. These calculations would also provide detailed geometric parameters, such as bond lengths, bond angles, and dihedral angles, for each conformer.

Furthermore, by locating the transition state for the ring-flipping process, the energy barrier for this conformational change can be calculated with high accuracy. This would allow for a direct comparison with the free energy of activation that could be determined experimentally from DNMR spectroscopy. The calculations would likely show that the transition state for ring flipping involves a more planar conformation of the cyclobutane ring.

Illustrative Quantum Chemical Calculation Results for a Substituted Cyclobutane:

| Property | Calculated Value |

| Energy Difference (Equatorial vs. Axial tert-butyl) | 4-6 kcal/mol |

| Ring Puckering Angle (Equatorial conformer) | 30-40° |

| Barrier to Ring Inversion | 8-15 kcal/mol |

Note: This data is illustrative and based on typical results from quantum chemical calculations on substituted cyclobutanes.

Computational Chemistry and Theoretical Studies of 3 Tert Butyl N Methylcyclobutan 1 Amine

Prediction of Spectroscopic Parameters

Vibrational Frequency Analysis (IR and Raman Spectra Simulation):Simulated Infrared (IR) and Raman spectra based on vibrational frequency analysis for this compound are not available in the surveyed literature.

While computational studies exist for structurally related molecules containing cyclobutane (B1203170) rings, tert-butyl groups, or N-methylamine functionalities, a direct and detailed computational analysis of 3-tert-butyl-N-methylcyclobutan-1-amine remains to be performed and published. Such research would be valuable for elucidating its conformational preferences, electronic characteristics, and spectroscopic signatures.

Energetic Landscape and Thermodynamic Stability

The thermodynamic stability of this compound is a complex function of various energetic factors, including ring strain, steric hindrance, and intramolecular interactions. Computational methods allow for a detailed exploration of the molecule's energetic landscape, revealing the relative stabilities of its possible isomers and conformers.

Isomerization energies, which dictate the relative stabilities of different stereoisomers (e.g., cis and trans), can be calculated using quantum mechanical methods. These calculations typically involve geometry optimization of each isomer to find its lowest energy conformation, followed by a comparison of their single-point energies. For this compound, the trans isomer, where the bulky tert-butyl group and the N-methylamino group are on opposite sides of the ring, is generally expected to be more stable due to reduced steric hindrance.

Illustrative Data Table: Calculated Isomerization Energies

| Isomer Pair | Computational Method | Basis Set | ΔE (kcal/mol) |

| cis vs. trans | DFT (B3LYP) | 6-31G* | 1.85 |

| MP2 | cc-pVTZ | 2.10 |

Note: The data in this table is illustrative and intended to demonstrate the type of information obtained from computational studies. Actual values would require specific quantum chemical calculations.

Thermochemical properties such as the standard enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy of formation (ΔG°f) can be calculated with a high degree of accuracy using computational models like G3 or G4 theory. These values are fundamental to understanding the compound's stability and its behavior in chemical reactions.

Reaction enthalpies for processes such as combustion or isomerization can also be determined computationally. For example, the enthalpy of isomerization from the less stable cis isomer to the more stable trans isomer can provide a quantitative measure of their relative thermodynamic stability. Studies on related compounds, such as cis- and trans-3-t-butylcyclobutanol, have shown that the enthalpy difference between isomers can be experimentally determined and used to validate computational results. nist.gov

Illustrative Data Table: Calculated Thermochemical Properties at 298.15 K

| Property | cis-Isomer | trans-Isomer | Units |

| ΔH°f | -25.5 | -27.3 | kcal/mol |

| S° | 95.2 | 94.8 | cal/mol·K |

| ΔG°f | 30.1 | 28.0 | kcal/mol |

Note: The data in this table is illustrative and based on general principles of thermochemistry for substituted cyclobutanes.

Molecular Docking and Receptor Interaction Modeling (Conceptual)

While not targeting a specific biological receptor, the principles of molecular docking and receptor interaction modeling can be conceptually applied to understand the potential binding behavior of this compound. These computational techniques are invaluable in drug discovery for predicting how a molecule might interact with a protein's binding site. biorxiv.orgresearchgate.net

There are two primary computational approaches to predict molecular interactions: ligand-based and structure-based methods. iptonline.comresearchgate.net

Ligand-based approaches are utilized when the structure of the target receptor is unknown. mdpi.com These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. For this compound, a ligand-based approach would involve comparing its 3D shape, electrostatic potential, and pharmacophoric features to a set of known active molecules. rsc.org

Structure-based approaches are employed when the 3D structure of the receptor is available. nih.govnih.gov Molecular docking, a key structure-based technique, involves placing the ligand (in this case, this compound) into the binding site of the receptor and evaluating the goodness of fit. researchgate.net This method allows for a detailed analysis of potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

Without a specific receptor, we can still conceptually model the binding of this compound to a generic hydrophobic pocket containing a hydrogen bond acceptor. In such a model, the bulky and nonpolar tert-butyl group would likely orient itself within the hydrophobic region to maximize favorable van der Waals contacts. The N-methylamino group, with its potential for hydrogen bonding, would seek out a complementary hydrogen bond donor or acceptor on the receptor surface.

The interaction energy, a measure of the binding affinity, can be estimated using scoring functions within the docking software. These functions take into account various energetic terms, including electrostatic and van der Waals interactions, to rank different binding poses. researchgate.net A lower (more negative) interaction energy generally indicates a more stable protein-ligand complex. researchgate.net

Illustrative Data Table: Predicted Interaction Energies in a Generic Binding Pocket

| Binding Mode | Hydrophobic Interactions (kcal/mol) | Hydrogen Bond Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

| Pose 1 | -4.5 | -2.1 | -6.6 |

| Pose 2 | -3.8 | -1.5 | -5.3 |

| Pose 3 | -4.2 | -0.8 | -5.0 |

Note: This table presents a conceptual illustration of how binding energies might be broken down and analyzed in a molecular docking study.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. nih.gov Even without a known target, a pharmacophore model can be generated based on the structural features of this compound itself. ias.ac.in

Such a model would likely include:

A hydrophobic feature corresponding to the bulky tert-butyl group.

A hydrogen bond donor feature associated with the N-H proton of the secondary amine.

A positive ionizable feature representing the protonated amine at physiological pH.

The 3D spatial arrangement of these features, which is constrained by the rigid cyclobutane scaffold.

This generated pharmacophore can then be used to search large chemical databases for other molecules that share these key features and might therefore exhibit similar interaction profiles. biointerfaceresearch.com The development of such models is a cornerstone of rational drug design. acs.orgnih.gov

Reactivity and Chemical Transformations of 3 Tert Butyl N Methylcyclobutan 1 Amine

Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group in 3-tert-butyl-N-methylcyclobutan-1-amine makes it a nucleophilic and basic center, readily participating in a variety of chemical reactions.

Acylation and Alkylation Reactions

The secondary amine of this compound is expected to undergo acylation and alkylation reactions typical for such functional groups.

Alkylation: N-alkylation of secondary amines can be achieved using various alkylating agents. The reaction of amines with alkyl halides is a standard method, though it can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts organic-chemistry.org. More controlled mono-alkylation can be achieved using specific reagents and conditions organic-chemistry.org. For instance, N-alkylation of amines can be performed with alcohols using novel catalysts sigmaaldrich.com. The bulky tert-butyl group on the cyclobutane (B1203170) ring might sterically hinder the approach of the alkylating agent to some extent, potentially influencing the reaction rate compared to less hindered secondary amines.

Table 1: Representative Acylation and Alkylation Reactions of Secondary Amines

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | General Conditions |

| Acylation | Secondary Amine | Acyl Chloride | N,N-Disubstituted Amide | Typically in the presence of a base to neutralize HCl |

| Acylation | Secondary Amine | Acid Anhydride | N,N-Disubstituted Amide | Often requires heating |

| Alkylation | Secondary Amine | Alkyl Halide | Tertiary Amine | Can lead to quaternary salt formation |

| Reductive Amination | Secondary Amine | Aldehyde/Ketone, Reducing Agent | Tertiary Amine | A common method for N-alkylation |

Note: This table presents generalized reactions for secondary amines. Specific conditions for this compound may vary.

Oxidation and Reduction Processes

Oxidation: The nitrogen atom in this compound can be oxidized. The oxidation of amines can lead to a variety of products depending on the oxidant and reaction conditions. For example, oxidation of N-alkylcyclobutylamines by enzymes like cytochrome P-450 can lead to ring expansion and the formation of nitrones nih.gov. The oxidation of N-alkyl putrescines by diamine oxidases has also been studied, showing that the nature of the alkyl group influences the reaction rate chemicalbook.com. The presence of the tert-butyl group could influence the regioselectivity and stereoselectivity of oxidation reactions.

Reduction: The amine functionality itself is already in a reduced state. However, if the molecule contains other reducible functional groups, such as a carbonyl group introduced through other reactions, these could be reduced. The synthesis of cyclobutanamines can be achieved through the reduction of nitrogen-based functional groups organic-chemistry.orgnih.gov.

Formation of Amides, Carbamates, and Ureas

The nucleophilic nature of the secondary amine in this compound allows for its conversion into amides, carbamates, and ureas.

Amides: As mentioned in section 6.1.1, amides are readily formed by acylation. A wide range of methods exists for amide synthesis from amines, including the use of coupling reagents like DCC and EDC, which are particularly useful for sensitive substrates google.comnih.gov.

Carbamates: Carbamates can be synthesized from amines by reaction with chloroformates, or through more modern methods involving carbon dioxide organic-chemistry.orgchemicalbook.comchemicalbook.comnist.gov. For example, a three-component coupling of an amine, carbon dioxide, and a halide can efficiently produce carbamates chemicalbook.com. The resulting carbamates are stable compounds with applications in medicinal chemistry and as protecting groups in organic synthesis google.com.

Ureas: Ureas are typically synthesized by reacting an amine with an isocyanate. Alternatively, they can be prepared from other amines and a carbonyl source like phosgene (B1210022) or its safer equivalents, such as carbonyldiimidazole (CDI). The reaction of an amine with another amine in the presence of a carbonylating agent is a common strategy.

Table 2: Synthesis of Amide, Carbamate, and Urea (B33335) Derivatives from Secondary Amines

| Derivative | Reagent 1 | Reagent 2 | General Conditions |

| Amide | Secondary Amine | Acyl Chloride/Anhydride | Base, solvent |

| Carbamate | Secondary Amine | Chloroformate | Base, solvent |

| Carbamate | Secondary Amine | CO2, Alkyl Halide | Catalyst, base, solvent |

| Urea | Secondary Amine | Isocyanate | Solvent |

| Urea | Secondary Amine | Another Amine, Carbonyl Source (e.g., CDI) | Solvent |

Note: This table presents generalized synthetic routes. Specific conditions for this compound may vary.

Acid-Base Chemistry and Salt Formation

As an amine, this compound is a basic compound and will react with acids to form the corresponding ammonium salts. The basicity of the amine is quantified by its pKa value. For the analogous compound, N-methylcyclobutylamine, a predicted pKa value is around 10.94. The bulky tert-butyl group at the 3-position is not expected to have a major electronic effect on the basicity of the distant nitrogen atom, so the pKa of this compound is likely to be in a similar range.

The formation of salts is a straightforward acid-base reaction. For example, reaction with hydrochloric acid would yield 3-tert-butyl-N-methylcyclobutan-1-ammonium chloride. These salts are typically crystalline solids with higher melting points and greater water solubility than the free base.

Reactions Involving the Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. The presence of substituents, such as the tert-butyl group, can influence the regioselectivity and stereoselectivity of these reactions.

Ring-Opening Reactions: Mechanisms and Stereoselectivity

Ring-opening reactions of cyclobutanes typically require energetic conditions, such as high temperatures or the use of catalysts, to overcome the activation barrier for C-C bond cleavage.

Mechanisms: The mechanism of ring-opening can vary depending on the reaction conditions. Thermal ring-opening of cyclobutenes, for example, is a well-studied pericyclic reaction that proceeds via a concerted mechanism, the stereochemistry of which is governed by the Woodward-Hoffmann rules. While this compound is a saturated cyclobutane, the principles of strain release driving these reactions are relevant. Acid-catalyzed ring-opening reactions of substituted cyclopropanes and other strained rings often proceed through carbocationic intermediates, where the regioselectivity is determined by the stability of the formed carbocation. A similar mechanism could be envisioned for the acid-catalyzed ring-opening of the cyclobutane ring in the title compound, likely initiated by protonation of the amine.

Stereoselectivity: The stereochemistry of the substituents on the cyclobutane ring plays a crucial role in determining the stereochemical outcome of ring-opening reactions. In the thermal ring-opening of 3,3-disubstituted cyclobutenes, the substituents have been shown to influence the direction of ring opening (torquoselectivity). For hydride reductions of 3-substituted cyclobutanones, a high degree of stereoselectivity is observed, favoring the formation of the cis-alcohol, and this selectivity can be influenced by temperature and solvent polarity. While not a ring-opening reaction, this highlights the influence of substituents on the stereochemical course of reactions involving the cyclobutane ring. For the ring-opening of this compound, the stereochemical relationship between the amine and the tert-butyl group would be expected to direct the stereochemical outcome of any products formed.

Table 3: Factors Influencing Ring-Opening Reactions of Substituted Cyclobutanes

| Factor | Influence |

| Temperature | Higher temperatures can provide the energy to overcome the activation barrier for ring cleavage. |

| Catalysts | Acids can promote ring-opening by protonating a functional group and facilitating C-C bond cleavage via carbocationic intermediates. |

| Substituents | The electronic and steric nature of substituents can influence the regioselectivity and stereoselectivity of the ring-opening process. |

| Stereochemistry | The initial stereochemistry of the substituents on the cyclobutane ring dictates the stereochemistry of the resulting products in concerted reactions. |

Note: This table provides a general overview. The specific outcomes for this compound would require experimental investigation.

Ring Expansion and Contraction Reactions

The strained four-membered ring of cyclobutylamine (B51885) derivatives is susceptible to rearrangements that can lead to either ring expansion or contraction, often to form more stable five-membered rings or less-strained cyclopropyl (B3062369) systems.

One of the classic reactions applicable to aminocyclobutanes is the Tiffeneau–Demjanov rearrangement. wikipedia.org This reaction involves the diazotization of a primary amine with nitrous acid to form an unstable diazonium salt. Subsequent loss of nitrogen gas (N₂) generates a carbocation. In the case of this compound, this would first require demethylation to the primary amine, followed by diazotization. The resulting secondary carbocation on the cyclobutane ring can then undergo rearrangement. This process typically results in a mixture of products, including the ring-expanded cyclopentanol (B49286) and the ring-contracted cyclopropylmethanol (B32771) derivatives. wikipedia.org

Another potential pathway involves photoredox catalysis. Studies on benzocyclobutylamines have shown that visible-light-induced single-electron transfer (SET) can lead to the formation of an amino radical cation. rsc.org This intermediate can undergo a ring-opening process to form a distonic radical cation, which can then participate in cycloaddition reactions, effectively acting as a four-carbon synthon. rsc.org While this is a synthetic application rather than a simple expansion, it demonstrates the propensity of the cyclobutane ring in such amines to open under photochemical conditions.

Table 1: Potential Products from Demjanov-type Rearrangement of 3-tert-butylcyclobutan-1-amine (B1373343) This table presents hypothetical products based on established reaction mechanisms for analogous compounds.

| Starting Material (after demethylation) | Reaction Condition | Proposed Ring-Expanded Product | Proposed Ring-Contracted Product |

|---|

Functionalization of the Cyclobutane Core (e.g., C-H Activation)

Direct functionalization of the C-H bonds of the cyclobutane ring is a powerful strategy for introducing new substituents. The C-H bonds in a cyclobutane are known to be stronger and possess more s-character than those in unstrained alkanes, presenting a significant challenge. nih.gov However, catalyst-controlled C-H functionalization has emerged as a viable method.

Rhodium-catalyzed C-H insertion reactions, in particular, have been shown to be effective for the regioselective functionalization of substituted cyclobutanes. nih.gov Research has demonstrated that by selecting the appropriate rhodium catalyst, it is possible to achieve divergent selectivity, leading to either 1,1- or 1,3-disubstituted cyclobutanes. nih.gov For this compound, the C-H bonds at the C3 position, adjacent to the bulky tert-butyl group, would be a primary target. The directing influence of the amine group, potentially coordinating to the metal catalyst, could favor functionalization at the C2 or C4 positions. The interplay between the steric hindrance of the tert-butyl group and the directing capacity of the amine would be critical in determining the regioselectivity of such transformations.

Palladium-catalyzed C-H activation is another prominent method, often utilizing a directing group to achieve high selectivity. acs.orgacs.org The N-methylamino group on this compound could itself, or after conversion to a more robust directing group (e.g., a pyridine (B92270) or amide), guide a palladium catalyst to activate specific C-H bonds, likely at the C2 and C4 positions. acs.orgcalstate.edu

Table 2: Potential C-H Functionalization Sites on this compound

| Reaction Type | Catalyst System (Example) | Potential Site of Functionalization | Rationale |

|---|---|---|---|

| C-H Insertion | Rh₂(S-TCPTAD)₄ | C3 | Catalyst control can favor the position with accessible equatorial C-H bonds. nih.gov |

Stereochemical Control in Transformations

The stereochemical outcome of reactions involving this compound is governed by the pre-existing chiral center at C1 and the sterically demanding tert-butyl group at C3.

Diastereoselective and Enantioselective Reactions

The synthesis of polysubstituted cyclobutanes presents stereochemical challenges due to the fluxional nature of the ring, which rapidly interconverts between puckered conformations. calstate.edu However, the large tert-butyl group in this compound would likely lock the ring into a specific conformation, placing the tert-butyl group in a pseudo-equatorial position to minimize steric strain. This conformational locking greatly enhances the potential for diastereoselectivity.

In C-H functionalization reactions, an incoming group would be expected to approach the cyclobutane ring from the face opposite to the bulky tert-butyl group, leading to a high degree of diastereoselectivity. For instance, in a rhodium-catalyzed C-H functionalization at the C3 position, the new substituent would likely be introduced cis to the amino group to avoid steric clash with the adjacent tert-butyl group. nih.gov Similarly, visible-light-enabled cycloaddition reactions involving ring-opening of related cyclobutylamine derivatives have been shown to proceed with high diastereoselectivity. rsc.org

Retention or Inversion of Configuration at the Chiral Center

Reactions occurring directly at the C1 chiral center, where the N-methylamino group is attached, can proceed with either retention or inversion of stereochemistry, depending on the mechanism.

Inversion of Configuration: Reactions that follow an Sₙ2-type mechanism, where a nucleophile displaces a leaving group (derived from the amine) in a single concerted step, would lead to a complete inversion of the stereocenter.

Racemization/Mixture of Diastereomers: Reactions that proceed through a planar intermediate, such as a carbocation formed during a Demjanov-type rearrangement, would destroy the initial stereochemical information. wikipedia.org The subsequent attack by a nucleophile could occur from either face of the planar intermediate, leading to a mixture of stereoisomers.

Degradation Pathways and Stability Studies under Various Conditions

The stability of this compound is influenced by its strained ring and the nature of its substituents. High temperatures or UV radiation can provide the necessary energy to initiate decomposition pathways.

Thermal and Photochemical Decomposition

Thermal Decomposition: Studies on the thermal decomposition of related compounds, such as tert-butyl substituted cyclic systems, provide insight into likely degradation pathways. For example, the thermolysis of t-butyl-1,3-cyclopentadiene at high temperatures (996–1127 K) results in the formation of isobutene and cyclopentadiene. nist.gov This suggests that a primary thermal decomposition pathway for this compound would be the homolytic cleavage of the bond between the cyclobutane ring and the tert-butyl group, leading to the formation of isobutene and a cyclobutyl radical.